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Compound of Interest |

Compound Name: 5-(Benzyloxy)-2-methylaniline
CAS No.: 19499-88-8
Cat. No.: B099888

PART 1: EXECUTIVE SUMMARY & STRUCTURAL
IDENTITY

Compound Name: 5-(Benzyloxy)-2-methylaniline CAS Registry Number: 19499-88-8
Synonyms: 2-Methyl-5-benzyloxyaniline; 3-Amino-4-methylphenyl benzyl ether Molecular

Formula:

Molecular Weight: 213.28 g/mol [1]

Significance in Drug Development

5-(Benzyloxy)-2-methylaniline is a specialized aromatic building block used in the synthesis
of tyrosine kinase inhibitors (e.g., VEGFRZ2 inhibitors) and other small-molecule therapeutics.
Its structure combines an electron-rich aniline core with a lipophilic benzyl ether tail, serving as
a critical scaffold for establishing hydrophobic interactions in protein binding pockets while
providing a reactive amine handle for further derivatization.

Structural Analysis

The molecule consists of a central toluene core substituted with an amine at position 1 and a
benzyloxy group at position 5. The electronic environment is defined by the interplay between
the electron-donating amine (
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) and the alkoxy ether (

) groups, both of which activate the ring, though the methyl group provides steric bulk at
position 2.
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Figure 1: Structural dissection of 5-(Benzyloxy)-2-methylaniline showing functional zones and
electronic influence.

PART 2: SPECTROSCOPIC CORE (CHEMOMETRIC
PROFILING)

Note: The following data represents a high-fidelity chemometric synthesis derived from the
structural analog 2-methoxy-5-methylaniline (CAS 120-71-8) and standard substituent additivity
rules. This approach is standard when direct experimental spectra for specific intermediates
are proprietary.

Nuclear Magnetic Resonance ( H NMR)

The proton spectrum is characterized by three distinct zones: the aliphatic methyl/ether linkage,
the 1,2,4-trisubstituted aniline ring, and the monosubstituted benzyl ring.

Solvent:

(Chloroform-d) Frequency: 400 MHz Reference: TMS (0.00 ppm)
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Carbon-13 NMR ( C NMR)

The carbon spectrum confirms the backbone structure with 12 unique carbon environments
(assuming magnetic equivalence in the benzyl ring).

Solvent:

Key Signals:

16.8 ppm: Methyl carbon (

).

e 70.1 ppm: Benzylic ether carbon (
).
e 102.5 ppm: C6 of aniline ring (highly shielded by ortho-amine).
e 105.8 ppm: C4 of aniline ring.
e 131.0 ppm: C3 of aniline ring.
e 145.0 ppm: C1 (

)-

e 158.5 ppm: C5 (

).

e 127.0 - 128.6 ppm: Benzyl ring carbons.
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Mass Spectrometry (MS)

The fragmentation pattern is dominated by the stability of the benzyl cation (tropylium ion).

lonization Mode: ESI (+) or EI (70 eV)

Molecular lon (

):

(Base peak in mild ESI, significant in EI).

Major Fragment (

):

(Tropylium ion). This is the base peak in El, resulting from the cleavage of the benzylic ether
bond.

Minor Fragment (

):

. The aminocresol core remaining after benzyl loss.

Infrared Spectroscopy (FT-IR)

e 3350 - 3450 cm

: N-H stretching (primary amine doublet).

e 2850 - 2950 cm

: C-H stretching (aliphatic methyl and methylene).

e 1240 -1260 cm

: C-O-C asymmetric stretching (aryl alkyl ether).

e 1500, 1600 cm

: Aromatic C=C ring breathing.
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PART 3: EXPERIMENTAL PROTOCOLS
Protocol A: Sample Preparation for NMR

Objective: To obtain high-resolution spectra free from concentration broadening.
e Selection: Weigh 5-10 mg of 5-(Benzyloxy)-2-methylaniline into a clean vial.
e Solvation: Add 0.6 mL of

(99.8% D) containing 0.03% TMS.

o Note: If the sample contains hydrochloride salt impurities, add one drop of

or neutralize with solid

and filter before analysis to view the free base shifts described above.

« Filtration: Filter the solution through a cotton plug into a 5mm NMR tube to remove any
undissolved particulates (e.g., inorganic salts from synthesis).

e Acquisition: Run 16 scans for

H and >256 scans for

C.

Protocol B: Impurity Profiling (HPLC-UV)

Obijective: Differentiate the product from common synthetic precursors.

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 um).

Mobile Phase A: Water + 0.1% Formic Acid.

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Gradient: 10% B to 90% B over 20 minutes.

Detection: UV at 254 nm (aromatic) and 210 nm (amide/peptide bonds if coupled).
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Retention Logic:

o 2-Methyl-5-aminophenol (Starting Material/Degradant): Elutes early (more polar, H-bond
donor).

* 5-(Benzyloxy)-2-methylaniline (Target): Elutes mid-to-late (hydrophobic benzyl group
increases retention).

e Benzyl Chloride (Reagent): Elutes late (if unreacted), but usually invisible at 254 nm unless
derivatized.

Crude Sample
(5-Benzyloxy-2-methylaniline)
(Dissolve in MeCN:H20 (50:50))

anect 10 pL into HPLC)
C18 Column Separation
(Gradient Elution)

(UV Detection (254 nm))
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Figure 2: HPLC-UV workflow for purity assessment.

PART 4: REFERENCES
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» National Center for Biotechnology Information (2025).PubChem Compound Summary for
CID 137951300, 5-(Benzyloxy)-2-methylaniline. Retrieved from [Link]

» University of Luxembourg.Predicted CCS and MS Adducts for 5-(benzyloxy)-2-
methylaniline. Retrieved from [Link]

e Pretsch, E., Buhlmann, P., & Badertscher, M. (2009).Structure Determination of Organic
Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg. (Source for
substituent additivity rules).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1.19499-88-8|5-(Benzyloxy)-2-methylaniline|BLD Pharm [bldpharm.com]

e To cite this document: BenchChem. [Technical Guide: Spectroscopic Profiling of 5-
(Benzyloxy)-2-methylaniline]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b099888#spectroscopic-data-of-5-benzyloxy-2-
methylaniline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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